![molecular formula C23H16N2O3 B2559887 (9s,10s)-13-((E)-(furan-2-ylmethylene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione CAS No. 161564-89-2](/img/structure/B2559887.png)

(9s,10s)-13-((E)-(furan-2-ylmethylene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

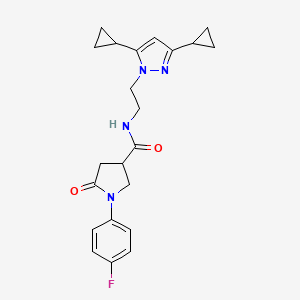

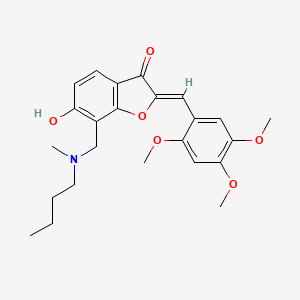

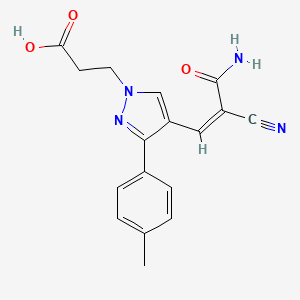

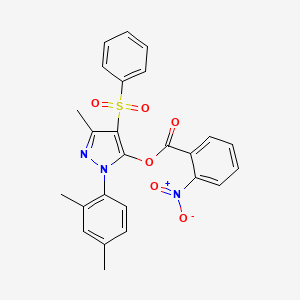

The compound “(9s,10s)-13-((E)-(furan-2-ylmethylene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione” is a derivative of several heterocyclic compounds, including arylidene, pyridine, oxazole, and chromene, designed with the anthracene moiety . It was synthesized starting from 2-cyano-pyrroloanthracen acetamide . The compound was docked to the active site of the DNA gyrase B chain enzyme, and the suitable binding interactions were displayed according to their bond lengths and conformational energies .

Synthesis Analysis

The synthesis of this compound involved a series of unprecedented derivatives of several heterocyclic compounds . The chemical composition of all synthesized compounds was established by spectral analysis FT-IR, 1H-NMR, 13C-NMR, and Mass spectra .Scientific Research Applications

Dehydrogenation/Diels-Alder Cycloaddition Reactions

The compound can be used in a sequence of dehydrogenation/Diels-Alder cycloaddition reactions with a variety of N-substituted maleimides . The in situ transformation of the 9,10-dihydroanthracene into the corresponding anthracene, which is acting as a diene, is accelerated by activated carbon . The anthracene/maleimide cycloadducts thus obtained might offer some important biochemical applications .

2. Synthesis of Polymers of Intrinsic Microporosity A series of new monomers containing dialkyl anthracene maleimide derivatives, which can be used as a precursor of a polymer of intrinsic microporosity (PIM), has been synthesized and characterized successfully . The homopolymers prepared via polycondensation with 2,3,5,6,-tetrafluoroterephthalonitrile (TFTPN) and their copolymers in combination with 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane (TTSBI) were characterized by SEC, FT-IR, TGA, 1 H-NMR, BET-surface area and gas transport properties .

Gas Separation

The gas transport properties of homopolymers and copolymers show enhanced selectivity compared to PIM-1 for gas pairs such as O2/N2, CO2/N2 and CO2/CH4, followed by a slight decrease in permeability . The introduction of anthracene maleimide units (especially 4bIII) in the copolymer leads to more efficient chain packing and gives the copolymer a similar pore width distribution as PIM-1 . As a consequence, the introduction of anthracene maleimide enhanced the CO2 selectivity of copolymers, compared to previously reported film-forming polymers .

Mechanism of Action

Future Directions

properties

IUPAC Name |

17-[(E)-furan-2-ylmethylideneamino]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O3/c26-22-20-18-14-7-1-2-8-15(14)19(17-10-4-3-9-16(17)18)21(20)23(27)25(22)24-12-13-6-5-11-28-13/h1-12,18-21H/b24-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOWLFYYHHLFEU-WYMPLXKRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)N=CC6=CC=CO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)/N=C/C6=CC=CO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2559806.png)

![[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone](/img/structure/B2559809.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-1-sulfonamide](/img/structure/B2559819.png)

![4-[2-(Phenylsulfonyl)ethyl]thiomorpholine](/img/structure/B2559820.png)

![N-(4,6-dichlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2559823.png)

![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2559824.png)

![N-benzyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2559827.png)